molecular formula C18H19ClN6O2 B12174527 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12174527
M. Wt: 386.8 g/mol
InChI Key: CRPBQIGZJWLMIS-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a triazole ring, and a chlorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The triazole ring is then introduced via a cycloaddition reaction involving azides and alkynes. The final step involves the coupling of the chlorophenyl group to the pyridazinone-triazole intermediate using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridazinone ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide shares structural similarities with other pyridazinone and triazole derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19ClN6O2

Molecular Weight

386.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C18H19ClN6O2/c1-11(2)9-15-20-18(23-22-15)21-16(26)10-25-17(27)8-7-14(24-25)12-5-3-4-6-13(12)19/h3-8,11H,9-10H2,1-2H3,(H2,20,21,22,23,26)

InChI Key

CRPBQIGZJWLMIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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